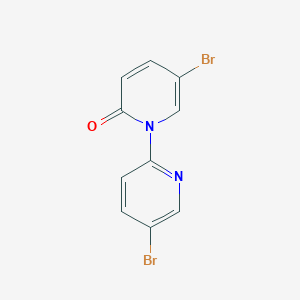

5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BRD0705 and has a molecular formula of C11H5Br2N2O.

Scientific Research Applications

Chemical Synthesis and Biological Activities

5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one serves as a crucial intermediate in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit potential applications in materials science as chiral dopants for liquid crystals and have shown significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. For instance, a specific derivative demonstrated high effectiveness against blood clot formation and Escherichia coli bacterial strains, indicating its relevance in therapeutic and antibacterial applications (Ahmad et al., 2017).

Molecular Structure Studies

The compound also plays a role in the study of molecular structures, such as in the case of 2-Amino-5-bromopyridinium hydrogen succinate, where the structural analysis provides insights into hydrogen bonding and molecular interactions. This is crucial for understanding the compound's behavior in various chemical contexts and for designing molecules with desired properties (Hemamalini & Fun, 2010).

Catalytic Reactions

Moreover, this compound is utilized in catalytic reactions to achieve selective amination, showcasing its utility in creating compounds with specific functional groups. This selective amination underlines the compound's versatility in synthetic organic chemistry, particularly in the development of novel organic compounds with potential applications in drug discovery and material science (Ji, Li, & Bunnelle, 2003).

Antibacterial Activity

The synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, using a similar bromopyridine substrate, has demonstrated significant antibacterial activity against a wide range of bacterial strains. This highlights the compound's potential as a foundational chemical in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Bogdanowicz et al., 2013).

Photoinduced Tautomerization

Research into the photoinduced tautomerization of related pyridine derivatives provides valuable insights into the photophysical properties of these compounds. Understanding these properties is essential for applications in optical materials and devices, demonstrating the broad utility of bromopyridine compounds in advanced material sciences (Vetokhina et al., 2012).

Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group

Mode of Action

It is known that alkyl-phenylketones, the class of compounds to which it belongs, can interact with various biological targets through different mechanisms . The bromine atoms in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .

Biochemical Pathways

Alkyl-phenylketones are known to interact with various biochemical pathways . The presence of bromine atoms could potentially influence the compound’s interaction with these pathways .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .

properties

IUPAC Name |

5-bromo-1-(5-bromopyridin-2-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2O/c11-7-1-3-9(13-5-7)14-6-8(12)2-4-10(14)15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGWHYNLQASCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=C(C=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2922676.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)

![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)